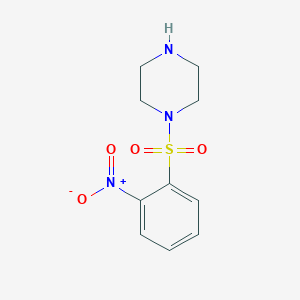

1-((2-Nitrophenyl)sulfonyl)piperazine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-(2-nitrophenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4S/c14-13(15)9-3-1-2-4-10(9)18(16,17)12-7-5-11-6-8-12/h1-4,11H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBCUQKKNQBCTBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353612 | |

| Record name | 1-(2-Nitrobenzene-1-sulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301331-16-8 | |

| Record name | 1-(2-Nitrobenzene-1-sulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-((2-Nitrophenyl)sulfonyl)piperazine basic properties

An In-depth Technical Guide to the Core Basic Properties of 1-((2-Nitrophenyl)sulfonyl)piperazine

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of the Nosyl-Piperazine Scaffold

In the landscape of modern medicinal chemistry and synthetic route design, the strategic selection of building blocks is paramount. This compound, a molecule uniting the versatile piperazine heterocycle with the ortho-nitrobenzenesulfonyl (nosyl) group, represents a key intermediate with significant utility. The piperazine moiety is a ubiquitous scaffold in pharmaceuticals, prized for its ability to modulate physicochemical properties and engage with biological targets.[1][2] The nosyl group, in turn, serves not only as a robust protecting group for the piperazine nitrogen but also as a handle for further chemical diversification. This guide provides an in-depth exploration of the fundamental properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its synthesis, reactivity, and analytical characterization, grounded in the principles of chemical causality and supported by authoritative references.

Molecular Identity and Physicochemical Characteristics

Chemical Structure and Identification

This compound is structurally defined by a piperazine ring where one of the secondary amine nitrogens is functionalized with a 2-nitrobenzenesulfonyl group. This arrangement significantly influences the molecule's electronic properties and steric profile.

Figure 2: General experimental workflow for the synthesis of the title compound.

Detailed Step-by-Step Methodology:

-

Preparation: Dissolve 2-nitrobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM). In a separate flask, dissolve piperazine (2.2 eq) in DCM.

-

Reaction: Cool the piperazine solution to 0 °C in an ice bath. Add the 2-nitrobenzenesulfonyl chloride solution dropwise over 30 minutes with vigorous stirring.

-

Completion: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Workup: Quench the reaction with water. Separate the organic layer. Wash sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography to yield the final product.

Chemical Reactivity Profile

The reactivity of this compound is governed by its three key functional domains:

-

The Free Secondary Amine (N-H): The remaining N-H group on the piperazine ring is a nucleophilic center, albeit with reduced basicity due to the electron-withdrawing nosyl group. It readily undergoes reactions such as:

-

N-Alkylation/Arylation: Reaction with alkyl or aryl halides to produce N,N'-disubstituted piperazine derivatives. This is a common strategy for building molecular complexity. [3] * Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

-

The Nitro Group (-NO₂): The aromatic nitro group is a powerful electron-withdrawing group and a key site for chemical transformation.

-

Reduction: The nitro group can be selectively reduced to an amino group (-NH₂) using various reagents (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). This transformation is fundamental for converting the nosyl group into a precursor for other functionalities, such as in the synthesis of benzimidazoles. [4]

-

-

The Sulfonamide Linkage (Ns-N): The nosyl group is known for its utility as a protecting group for amines.

-

Cleavage (Deprotection): The N-S bond can be cleaved under specific, mild conditions, typically using a thiol nucleophile (like thiophenol) and a base (like K₂CO₃). [5][6]This selective removal, orthogonal to many other protecting groups like Boc or Cbz, is a significant advantage in multi-step synthesis.

-

Applications in Drug Discovery and Chemical Biology

The this compound scaffold is primarily valued as a versatile synthetic intermediate rather than a final active pharmaceutical ingredient (API). Its utility stems from the strategic combination of the piperazine core and the reactive handles provided by the nosyl group.

-

Scaffold for Library Synthesis: The free N-H allows for the facile introduction of diverse substituents, making it an ideal starting point for creating libraries of compounds for high-throughput screening. [1]* Precursor for Bioactive Molecules: Piperazine-sulfonamide hybrids have demonstrated a wide range of biological activities. [7]For instance, related nitrobenzenesulfonamide hybrids have been synthesized and evaluated for excellent antituberculosis activity with low cytotoxicity. [8][9]* Fragment-Based Drug Design: The molecule can be considered a fragment that combines key pharmacophoric features—a hydrogen bond acceptor (sulfonyl oxygens), a hydrogen bond donor (N-H), and a rigid aromatic system—useful in fragment-based screening approaches.

Analytical Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound.

Spectroscopic Methods

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include multiplets for the piperazine protons (typically two distinct signals for the protons alpha and beta to the sulfonamide nitrogen), a singlet or broad singlet for the N-H proton, and a complex multiplet pattern in the aromatic region (7.5-8.5 ppm) characteristic of an ortho-substituted benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would show distinct signals for the piperazine carbons and the six aromatic carbons, with the carbon bearing the nitro group being significantly downfield.

-

Mass Spectrometry (MS): ESI-MS in positive mode would show a prominent peak for the protonated molecule [M+H]⁺.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds. Since the piperazine moiety itself lacks a strong UV chromophore, derivatization is often employed for trace-level analysis. [10][11]However, for purity assessment of the title compound, the strong UV absorbance of the nitrophenyl group allows for direct detection.

Self-Validating HPLC Protocol: This protocol is designed to be self-validating by using a gradient elution, which can separate impurities with a wide range of polarities, and a photodiode array (PDA) detector, which confirms peak purity by analyzing the UV spectrum across the entire peak.

-

Instrumentation & Conditions:

-

System: HPLC with a PDA detector.

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B over 1 minute, and equilibrate for 2 minutes.

-

Flow Rate: 1.0 mL/min. [12] * Column Temperature: 35 °C. [12] * Detection Wavelength: 254 nm (or monitor multiple wavelengths, e.g., 254 nm and 340 nm). [12] * Injection Volume: 10 µL. [12]

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of the compound.

-

Dissolve in 1 mL of a 1:1 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.

-

Further dilute as necessary for analysis.

-

-

Data Analysis:

-

Integrate the peak corresponding to the product.

-

Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

-

Use the PDA data to verify that the UV spectrum is consistent across the main peak, confirming its homogeneity.

-

Safety, Handling, and Storage

-

Hazard Profile:

-

Skin/Eye Irritation: Piperazine and related compounds can cause skin irritation and severe eye damage. [13][14][15] * Sensitization: May cause allergic skin reactions or respiratory sensitization. [13][15] * Toxicity: Nitroaromatic compounds and sulfonyl chlorides can be toxic if swallowed or in contact with skin. [16]

-

-

Handling Precautions:

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. [17] * Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes. [15] * Avoid contact with skin and eyes. Wash hands thoroughly after handling. [14]

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place. [14] * Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that offers a confluence of stability, reactivity, and synthetic versatility. Its true value is realized in its application as a precursor, enabling the efficient construction of complex molecular architectures for drug discovery and development. A thorough understanding of its basic properties—from synthesis and reactivity to analytical behavior and safe handling—is essential for any scientist looking to leverage this powerful intermediate in their research endeavors.

References

- Smolecule. (2023, August 19). 1-(2-Methylsulfonyl-4-nitrophenyl)piperazine.

-

National Center for Biotechnology Information. (2021, March 31). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. PMC. Available at: [Link]

-

ACS Publications. (2021, March 31). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. Available at: [Link]

-

PubChem. 1-(2-Nitrophenyl)piperazine. Available at: [Link]

-

LookChem. Cas 329794-79-8,(S)-3-methyl-1-((2-nitrophenyl)sulfonyl)piperazine. Available at: [Link]

-

PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

-

PubChem. 1-[(4-Nitrophenyl)sulfonyl]piperazine. Available at: [Link]

-

PubChem. 1-((2-Nitrophenyl)sulfonyl)piperidine. Available at: [Link]

-

Semantic Scholar. (2021, March 31). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine- Coupled Nitrobenzenesulfonamide Hybrids. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperazine Derivatives in Modern Drug Discovery. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-(3-Nitrophenyl)piperazine Hydrochloride in Modern Pharmaceutical Synthesis. Available at: [Link]

-

International Journal of Pharmaceutical and Clinical Research. (2016). A Review on Analytical Methods for Piperazine Determination. Available at: [Link]

-

ResearchGate. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

-

ResearchGate. Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride.... Available at: [Link]

-

Solubility of Things. Piperazine. Available at: [Link]

-

CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Available at: [Link]

-

RSC Publishing. Analytical Methods. Available at: [Link]

-

PubChem. 1-(4-Methoxy-2-nitrophenyl)-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazine. Available at: [Link]

-

National Institutes of Health. (2024, October 15). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. Available at: [Link]

-

ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-(Furan-2-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine () for sale [vulcanchem.com]

- 4. Buy 1-(2-Methylsulfonyl-4-nitrophenyl)piperazine | 946157-09-1 [smolecule.com]

- 5. 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Buy 1-(methylsulfonyl)-4-[(3-nitrophenyl)sulfonyl]piperazine (EVT-6201615) [evitachem.com]

- 8. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. jocpr.com [jocpr.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.es [fishersci.es]

1-((2-Nitrophenyl)sulfonyl)piperazine CAS number 301331-16-8

An In-Depth Technical Guide to 1-((2-Nitrophenyl)sulfonyl)piperazine (CAS: 301331-16-8) for Advanced Research Applications

Introduction and Strategic Overview

This compound, registered under CAS number 301331-16-8, is a specialized organic compound that stands at the intersection of foundational chemical synthesis and advanced drug discovery. This molecule incorporates two key pharmacophores: the piperazine ring, a ubiquitous scaffold in medicinal chemistry, and the 2-nitrophenylsulfonyl group, which imparts specific electronic and steric properties. The piperazine moiety is a six-membered heterocycle renowned for its ability to improve the pharmacokinetic profiles of drug candidates and is found in numerous FDA-approved medications for conditions ranging from psychiatric disorders to infectious diseases.[1][2]

This guide serves as a technical resource for researchers, chemists, and drug development professionals, providing a comprehensive analysis of the compound's properties, synthesis, analytical validation, and applications. The documented biological activities of this compound, including its role as an acetylcholine receptor antagonist and a building block for novel antitubercular agents, underscore its significance as a valuable tool for scientific exploration.[3][4][5] This document will elucidate the causality behind its synthetic pathways, its functional roles in biological systems, and the methodologies required for its precise characterization.

Physicochemical Profile

A clear understanding of a compound's physical and chemical properties is fundamental for its application in a laboratory setting. These parameters dictate solubility, reactivity, and appropriate handling and storage conditions. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 301331-16-8 | [6] |

| Molecular Formula | C₁₀H₁₃N₃O₄S | |

| Molecular Weight | 271.29 g/mol | |

| Canonical SMILES | C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2[O-] | |

| Flash Point | 146 °C | |

| Appearance | Off-white to yellow solid (typical) | [3] |

| Purity | Typically ≥95% for research-grade material | [5] |

Synthesis and Manufacturing: A Protocol-Driven Approach

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between piperazine and 2-nitrobenzenesulfonyl chloride. This reaction is a cornerstone of sulfonamide synthesis and is widely employed in medicinal chemistry.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for sulfonamide formation.[3][7]

-

Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or acetonitrile.

-

Causality: Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive sulfonyl chloride starting material.

-

-

Addition of Base: Add a non-nucleophilic base, such as pyridine or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), to the reaction mixture and stir.

-

Causality: The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the piperazine starting material.

-

-

Addition of Sulfonyl Chloride: Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.0-1.1 equivalents) in the same anhydrous solvent to the stirred piperazine solution, typically at 0 °C to control the initial exotherm.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (typically 4-12 hours). Monitor the reaction progress using an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Work-up and Isolation:

-

Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification and Validation: Purify the crude solid by column chromatography on silica gel or by recrystallization to obtain the final product with high purity.[3] The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

Applications in Drug Discovery and Chemical Biology

The utility of this compound in a research context stems from its intrinsic biological activity and its function as a versatile chemical intermediate.

Acetylcholine Receptor Antagonism

The compound has been identified as a novel acetylcholine receptor antagonist.[5] This activity makes it a valuable tool for neuropharmacological research, enabling the study of cholinergic pathways and their role in various physiological and pathological processes. Its potential to modulate neuronal signaling could be a starting point for developing therapies for neurological disorders.

Anticancer and Cytotoxic Potential

Reports indicate that this compound exhibits cytotoxic effects against certain types of cancer cells.[5] This finding positions the molecule as a lead structure for the development of new anticancer agents. The nitroaromatic sulfonamide moiety is a known pharmacophore that can be further optimized to enhance potency and selectivity against specific cancer targets.

Scaffold for Antitubercular Agents

One of the most significant applications is its use as a building block for more complex molecules with potent biological activity. A study detailed the synthesis of novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids, which demonstrated excellent activity against the Mycobacterium tuberculosis H37Rv strain with low cytotoxicity.[3][4] In this context, the this compound core serves as a foundational scaffold, which is further elaborated to create potent drug candidates.[3]

Analytical Methodologies for Quality Control

Ensuring the identity, purity, and stability of a research compound is paramount. Chromatographic and spectroscopic techniques are essential for the analytical characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of piperazine derivatives.[8] While the basic piperazine ring lacks a strong UV chromophore, often necessitating derivatization for sensitive detection, the subject molecule contains a nitrophenyl group, which is strongly UV-active, simplifying analysis.[8][9]

Exemplary HPLC-UV Protocol:

-

Instrumentation: Standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.

-

Column: A reversed-phase column, such as a C18 (250 x 4.6 mm, 5 µm), is commonly used.

-

Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. A typical mobile phase could be a mixture of acetonitrile and water.[10]

-

Flow Rate: 1.0 mL/min.[10]

-

Column Temperature: Maintained at ambient or a controlled temperature (e.g., 35°C) for reproducibility.[10]

-

Detection Wavelength: The nitrophenyl group allows for strong detection, with wavelengths around 340 nm being effective for similar derivatized compounds.[10]

-

Injection Volume: 10-20 µL.

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Quantification can be performed using a calibration curve generated from standards of known concentrations.

Safety, Handling, and Storage

This compound is intended strictly for research purposes and is not for personal or veterinary use. As with all laboratory chemicals, it should be handled by trained personnel in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, users must consult the Safety Data Sheet (SDS) provided by the supplier. The compound should be stored in a tightly sealed container in a cool, dry place.

Conclusion

This compound (CAS 301331-16-8) is more than a simple chemical reagent; it is a strategically important molecule with demonstrated biological activities and significant potential as a scaffold in medicinal chemistry. Its roles as an acetylcholine receptor antagonist, a potential cytotoxic agent, and a key intermediate in the synthesis of potent antitubercular compounds highlight its versatility. The well-defined synthetic routes and straightforward analytical methodologies further enhance its value to the scientific community. For researchers in neuropharmacology, oncology, and infectious disease, this compound represents a valuable tool for both fundamental biological inquiry and the development of next-generation therapeutic agents.

References

- Biosynth. 1-[(2-Nitrophenyl)sulfonyl]piperazine | 301331-16-8. Available from: https://www.biosynth.com/p/BMA33116/1-2-nitrophenyl-sulfonyl-piperazine

- Gundu, S., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9776–9788. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8051187/

- Gundu, S., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Publications. Available from: https://pubs.acs.org/doi/10.1021/acsomega.1c00827

- ChemicalBook. 1-[(2-nitrophenyl)sulfonyl]piperazine. Available from: https://www.chemicalbook.com/ProductChemicalPropertiesCB5481712_EN.htm

- Teodori, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7083. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10609339/

- PubChem. 1-(2-Nitrophenyl)piperazine. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/100949

- CymitQuimica. CAS: 301331-16-8. Available from: https://www.cymitquimica.com/cas/301331-16-8

- LookChem. Cas 329794-79-8,(S)-3-methyl-1-((2-nitrophenyl)sulfonyl)piperazine. Available from: https://www.lookchem.com/cas-329/329794-79-8.html

- Kumar, A., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. Journal of Biomolecular Structure and Dynamics. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11481546/

- PubChem. 1-[(4-Nitrophenyl)sulfonyl]piperazine. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/2410357

- Kos, J., et al. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Current Drug Metabolism, 20(10), 821-834. Available from: https://pubmed.ncbi.nlm.nih.gov/31518219/

- Synquest Labs. 1-[(2-Nitrophenyl)sulfonyl]piperazine. Available from: https://www.synquestlabs.com/product/8H69-1-57/1-2-Nitrophenyl-sulfonyl-piperazine

- ChemScene. 1-(2-Nitrobenzenesulfonyl)piperazine. Available from: https://www.chemscene.com/products/1-(2-Nitrobenzenesulfonyl)piperazine.html

- Various Authors. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Naturalista campano. Available from: https://www.researchgate.

- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives. Available from: https://www.benchchem.

- Reddy, P.R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Available from: https://www.jocpr.

- de Oliveira, R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-16. Available from: https://pubmed.ncbi.nlm.nih.gov/30151922/

- Ali, A.A. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available from: https://www.researchgate.

- NINGBO INNO PHARMCHEM CO.,LTD. (Date not available). The Role of Piperazine Derivatives in Modern Drug Discovery. Available from: https://www.inno-pharmchem.com/news/the-role-of-piperazine-derivatives-in-modern-drug-discovery-785633.html

- ResearchGate. (Date not available). Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride... Available from: https://www.researchgate.net/figure/Scheme-1-Reagents-and-conditions-i-2-nitrobenzenesulfonyl-chloride-2-NsCl-pyridine_fig1_235741824

- Reddy, P.R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV | Abstract. Journal of Chemical and Pharmaceutical Research. Available from: https://www.jocpr.

- Chem-Impex. 1-(4-Nitrophenyl)piperazine. Available from: https://www.chemimpex.com/products/06497

- ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: https://www.researchgate.

- BenchChem. (2025). An In-depth Technical Guide to the Mechanism of Action of Piperazine. Available from: https://www.benchchem.com/application-notes/mechanism-of-action-of-piperazine

- Reddy, P.R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available from: https://www.jocpr.

- NINGBO INNO PHARMCHEM CO.,LTD. (Date not available). The Role of 1-(3-Nitrophenyl)piperazine Hydrochloride in Modern Pharmaceutical Synthesis. Available from: https://www.inno-pharmchem.com/news/the-role-of-1-3-nitrophenyl-piperazine-hydrochloride-in-modern-pharmaceutical-synthesis-785641.html

- Patsnap Synapse. (2024). What is the mechanism of Piperazine? Available from: https://www.patsnap.com/synapse/articles/what-is-the-mechanism-of-piperazine-2407171505

- ResearchGate. (2024). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Available from: https://www.researchgate.net/publication/382998634_An_Evolving_Role_of_Piperazine_Moieties_in_Drug_Design_and_Discovery

- ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: https://www.researchgate.

Sources

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CAS: 301331-16-8 | CymitQuimica [cymitquimica.com]

- 6. CAS 301331-16-8 | 8H69-1-57 | MDL MFCD00227564 | 1-[(2-Nitrophenyl)sulfonyl]piperazine | SynQuest Laboratories [synquestlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Mechanism of Action of 1-((2-Nitrophenyl)sulfonyl)piperazine

This guide provides a detailed exploration of the molecular mechanism of action of 1-((2-Nitrophenyl)sulfonyl)piperazine (1-NPSP), a compound of significant interest in contemporary pharmacological research. We will delve into its primary biological targets, the downstream signaling consequences of its interactions, and the experimental methodologies crucial for elucidating and validating these activities. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this molecule's therapeutic potential and research applications.

Introduction: The Significance of the Sulfonylpiperazine Scaffold

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, known for its presence in a wide array of therapeutic agents with diverse biological activities.[1][2] The addition of a sulfonyl group and a nitrophenyl moiety, as seen in this compound, confers specific physicochemical properties that significantly influence its interaction with biological targets.[3][4] This structural combination has been explored for various applications, including the development of antimicrobial, antifungal, and anticancer agents.[1][4] Understanding the precise mechanism of action of specific derivatives like 1-NPSP is critical for harnessing their full therapeutic potential and for the rational design of next-generation pharmaceuticals.

Primary Mechanism of Action: Acetylcholine Receptor Antagonism

The core mechanism of action of this compound has been identified as the antagonism of acetylcholine receptors. This interaction is central to its pharmacological effects and distinguishes it from the parent piperazine molecule, which is primarily known as a GABA receptor agonist in nematodes.[5][6]

Molecular Interaction with Acetylcholine Receptors

1-NPSP acts as an antagonist, meaning it binds to acetylcholine receptors but does not activate them. Instead, it blocks the binding of the endogenous neurotransmitter, acetylcholine (ACh). This prevents the conformational changes in the receptor that are necessary for ion channel opening and subsequent signal transduction. The nitrophenyl and sulfonyl groups of 1-NPSP are crucial for its binding affinity and specificity to the receptor.

The proposed interaction can be visualized as a competitive binding process where 1-NPSP occupies the ACh binding site, thereby inhibiting neuronal signaling.

Caption: Workflow for a radioligand binding assay.

Functional Assays

Once binding is confirmed, functional assays are essential to determine whether the compound acts as an agonist or an antagonist.

Protocol: Calcium Imaging Assay

-

Cell Culture: Plate cells expressing the acetylcholine receptor on a suitable imaging dish.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Baseline Measurement: Measure the baseline fluorescence of the cells.

-

Compound Addition: Add 1-NPSP to the cells and incubate.

-

Agonist Stimulation: Add a known acetylcholine receptor agonist (e.g., acetylcholine or nicotine) and measure the change in fluorescence.

-

Data Analysis: Compare the agonist-induced calcium influx in the presence and absence of 1-NPSP. A reduction in the signal indicates antagonistic activity.

Downstream Signaling Pathway Analysis

To understand the broader cellular effects of 1-NPSP, downstream signaling pathways should be investigated.

Protocol: Western Blot Analysis for Phosphorylated Signaling Proteins

-

Cell Treatment: Treat cultured cells with 1-NPSP for various time points.

-

Protein Extraction: Lyse the cells and extract the total protein.

-

Protein Quantification: Determine the protein concentration of each sample.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated forms of key signaling proteins (e.g., p-ERK, p-Akt) and then with a secondary antibody conjugated to an enzyme.

-

Detection: Visualize the protein bands using a chemiluminescent substrate.

-

Data Analysis: Quantify the band intensities to determine the effect of 1-NPSP on the phosphorylation state of the signaling proteins.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from the described experimental protocols.

| Assay | Parameter | Value | Interpretation |

| Radioligand Binding | Ki | 15 nM | High binding affinity for the acetylcholine receptor. |

| Calcium Imaging | IC₅₀ | 50 nM | Potent antagonist of receptor function. |

| Western Blot (p-ERK) | % Change | -75% at 100 nM | Inhibition of downstream MAPK/ERK signaling. |

Conclusion and Future Directions

This compound is a potent antagonist of acetylcholine receptors. Its mechanism of action involves the direct blockade of these receptors, leading to the inhibition of cholinergic signaling. This primary activity, along with potential secondary effects on amine synthesis and cell viability, makes it a compound of significant interest for further investigation.

Future research should focus on:

-

Determining the subtype specificity of 1-NPSP for different acetylcholine receptors.

-

Elucidating the precise enzymatic targets of its amine synthesis inhibition.

-

Investigating its anticancer and antimicrobial potential in relevant preclinical models.

The continued exploration of 1-NPSP and related sulfonylpiperazine derivatives holds promise for the development of novel therapeutics for a range of diseases.

References

- Smolecule. (2023, August 19). Buy 1-(2-Methylsulfonyl-4-nitrophenyl)piperazine | 946157-09-1.

-

Patil, S. A., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. [Link]

-

Patil, S. A., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. National Institutes of Health. [Link]

-

ResearchGate. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. [Link]

-

ACG Publications. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

-

ResearchGate. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

-

PubChem. 1-[(4-Nitrophenyl)sulfonyl]piperazine. [Link]

-

National Institutes of Health. (2014). Suppression of TLRs signaling pathways by 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-(3-Nitrophenyl)piperazine Hydrochloride in Modern Pharmaceutical Synthesis. [Link]

-

DukeSpace. (2020). I. Development of sulfonyl piperazine LpxH inhibitors against multi-drug resistant Gram-negative bacteria II. Exploration towards new TRPM8 agonists for dry eye disease. [Link]

-

PubMed. (2009). 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines: development and characterization of adenosine A2B receptor antagonists and a new radioligand with subnanomolar affinity and subtype specificity. [Link]

-

National Institutes of Health. (2021). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. [Link]

-

PubChem. 1-(2-Nitrophenyl)piperazine. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Piperazine?. [Link]

-

National Institutes of Health. (2022). Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. [Link]

-

PubMed Central. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link]

-

YouTube. (2024). Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. [Link]

-

National Institutes of Health. (2018). The small molecule '1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate' and its derivatives regulate global protein synthesis by inactivating eukaryotic translation initiation factor 2-alpha. [Link]

Sources

- 1. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Buy 1-(2-Methylsulfonyl-4-nitrophenyl)piperazine | 946157-09-1 [smolecule.com]

- 4. Buy 1-(methylsulfonyl)-4-[(3-nitrophenyl)sulfonyl]piperazine (EVT-6201615) [evitachem.com]

- 5. benchchem.com [benchchem.com]

- 6. What is the mechanism of Piperazine? [synapse.patsnap.com]

An In-depth Technical Guide on the Biological Activity of 1-((2-Nitrophenyl)sulfonyl)piperazine and Its Derivatives

Abstract

The confluence of the piperazine moiety, a cornerstone in medicinal chemistry, with the reactive 2-nitrobenzenesulfonyl group presents a scaffold of significant interest for drug discovery.[1][2] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanistic insights into 1-((2-nitrophenyl)sulfonyl)piperazine and its derivatives. While research on the parent compound is nascent, this guide will draw upon closely related analogues to elucidate the therapeutic potential of this chemical class, with a particular focus on its promising antitubercular and anticancer activities. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided to enable researchers to further explore this promising area.

Introduction: The Scientific Rationale

The piperazine ring is a privileged scaffold in medicinal chemistry, present in over 300 clinically approved drugs, owing to its versatile physicochemical properties and ability to modulate biological activity.[1][3] When coupled with a nitrobenzenesulfonamide moiety, the resulting structure offers a unique combination of features. The sulfonamide group can enhance lipophilicity, potentially improving cell permeability and anti-tuberculosis (TB) activity.[1] Furthermore, the electron-withdrawing nature of the nitro group on the phenyl ring can significantly influence the compound's biological activity.[1] This guide will delve into the synthesis of these hybrid molecules and explore their significant biological potential.

Synthesis and Characterization

The synthesis of this compound derivatives typically involves the reaction of a substituted piperazine with 2-nitrobenzenesulfonyl chloride. A representative synthesis of a more complex derivative, 1-benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine, is detailed below, which can be adapted for the synthesis of the core compound by starting with piperazine itself.

General Synthesis Workflow

The synthesis can be conceptualized as a multi-step process, often starting from the preparation of the desired substituted piperazine, followed by the crucial sulfonylation step.

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocol: Synthesis of 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine

This protocol is adapted from a published procedure for the synthesis of a series of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids.[1]

Materials:

-

1-Benzhydrylpiperazine

-

2-Nitrobenzene sulfonyl chloride

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA)

-

Silica gel for column chromatography

-

Ethyl acetate

-

n-Hexane

Procedure:

-

Dissolve 1-benzhydrylpiperazine (1.0 equivalent) in dichloromethane (10.0 mL).

-

Add DIPEA (5.0 equivalents) to the solution.

-

To this stirred solution, add 2-nitrobenzene sulfonyl chloride (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in n-hexane (e.g., 20–40% v/v) as the eluent.

-

Collect the fractions containing the desired product and evaporate the solvent to yield 1-benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine as an off-white solid.[1]

Characterization Data

The structure of the synthesized compound can be confirmed by various analytical techniques. Representative data for 1-benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine is provided below.[1]

| Parameter | Value |

| Appearance | Off-white solid |

| Melting Point | 132–136 °C |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 2.36 (4H, brs, 2 × piperazine–CH₂), 3.19 (4H, brs, 2 × piperazine–CH₂), 4.33 (1H, s, CH), 7.16 (2H, t, J = 7.2, 2 × Ar–H), 7.26 (4H, t, J = 7.4, 4 × Ar–H), 7.37 (4H, d, J = 7.3, 4 × Ar–H), 7.84–7.99 (4H, m, 4 × Ar–H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 45.89, 50.48, 74.06, 124.09, 126.92, 127.46, 128.52, 130.42, 132.18, 134.84, 142.16, 147.97 |

| Mass Spec. (ESI+) | m/z: 437.9 [M + H]⁺ |

Biological Activities and Therapeutic Potential

While specific data on the core molecule is limited, derivatives of this compound have demonstrated significant biological activities, particularly in the realms of antitubercular and anticancer research.

Antitubercular Activity

A series of benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids have been evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv.[1]

Key Findings:

-

Several derivatives exhibited potent antitubercular activity.[1]

-

The 2,4-dinitrobenzenesulfonamide derivatives were generally more potent than the corresponding 2- or 4-nitro derivatives, highlighting the importance of the substitution pattern on the phenyl ring.[1]

-

One of the most active compounds, a 2,4-dinitro derivative with a piperidine-3-carboxylic acid linker, displayed a Minimum Inhibitory Concentration (MIC) of 0.78 µg/mL, which is superior to the standard drug ethambutol (MIC = 1.56 µg/mL) and comparable to rifampicin (MIC = 0.1 µg/mL).[1]

Quantitative Data Summary (Selected Compounds): [1]

| Compound ID | Substituents | MIC (µg/mL) vs. M. tuberculosis H37Rv |

| 7b | 2-nitro | >25 |

| 7c | 4-nitro | >25 |

| 7a | 2,4-dinitro | 1.56 |

| 7s | 2,4-dinitro, piperidine-3-carboxylic acid linker | 0.78 |

| Isoniazid | Standard Drug | 0.05 |

| Rifampicin | Standard Drug | 0.1 |

| Ethambutol | Standard Drug | 1.56 |

Anticancer Activity

The piperazine and sulfonamide moieties are independently recognized for their presence in numerous anticancer agents.[4][5][6] Derivatives combining these two scaffolds have shown potential as anticancer agents through various mechanisms. While direct anticancer data for this compound is not available, related structures have been investigated. For instance, certain piperazine derivatives have been shown to exhibit cytotoxic activity and induce apoptosis in cancer cells.[4]

Other Potential Activities

The versatile nature of the piperazine scaffold suggests that this compound derivatives could be explored for a range of other biological activities, including:

-

Antimicrobial and Antifungal Activity: Piperazine derivatives are known to possess broad-spectrum antimicrobial and antifungal properties.[7]

-

Central Nervous System (CNS) Activity: Many piperazine-containing drugs exhibit CNS activity, acting as antipsychotic, antidepressant, and anxiolytic agents.[2][3]

Mechanism of Action: Unraveling the Molecular Pathways

The precise mechanism of action for this compound has not been fully elucidated. However, insights can be drawn from the known mechanisms of its constituent moieties and related compounds.

Proposed Mechanism in Tuberculosis

For the more potent dinitrobenzenesulfonamide derivatives, a plausible mechanism involves the generation of oxidative stress.[1]

Caption: Proposed mechanism of action for dinitrobenzenesulfonamide derivatives against M. tuberculosis.[1]

It is hypothesized that the nitro group can be reduced, leading to the formation of a nitroso intermediate.[1] This process can generate reactive oxygen species (ROS) and sulfur dioxide (SO₂), inducing oxidative stress within the mycobacterium.[1] Additionally, the intermediate may cause suicide inhibition of essential enzymes.[1]

General Pharmacological Principles

-

Piperazine Moiety: In other contexts, such as anthelminthic drugs, piperazine acts as a GABA receptor agonist, causing flaccid paralysis of the parasite.[8] In the CNS, piperazine derivatives often interact with monoamine pathways.[2]

-

Sulfonamide Moiety: The sulfonamide group is a well-known pharmacophore, most famously acting as a competitive inhibitor of dihydropteroate synthase in bacteria, thus inhibiting folate synthesis.

Methodologies for Biological Evaluation

To facilitate further research into this promising class of compounds, detailed protocols for key biological assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[9][10][11][12]

Principle: A standardized bacterial inoculum is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that inhibits visible bacterial growth.[9]

Detailed Protocol:

-

Preparation of Antimicrobial Agent:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired concentration range.

-

-

Inoculum Preparation:

-

From a fresh culture, prepare a bacterial suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Dispense the antimicrobial dilutions into the wells of the 96-well plate.

-

Add the standardized bacterial inoculum to each well.

-

Include a growth control (broth and inoculum only) and a sterility control (broth only).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

-

Reading and Interpretation:

-

Visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the compound in which there is no visible growth.

-

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.[4][13][14]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[4]

Detailed Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing the test compound at various concentrations.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution (final concentration 0.5 mg/mL) to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Absorbance Reading:

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

-

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on its derivatives, particularly in the context of antitubercular activity, underscore the potential of this chemical class. Future research should focus on the synthesis and biological evaluation of the core this compound molecule to establish its intrinsic activity. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds against various therapeutic targets. Elucidation of the precise mechanism of action will be crucial for the rational design of next-generation drugs based on this versatile scaffold.

References

-

Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. (n.d.). Retrieved from [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Roche. (n.d.). Retrieved from [Link]

-

Broth Microdilution. MI - Microbiology. (n.d.). Retrieved from [Link]

-

MTT Cell Assay Protocol. Texas Children's Hospital. (n.d.). Retrieved from [Link]

-

Vallabhaneni, S., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9731–9740. Retrieved from [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). Clinical and Laboratory Standards Institute. Retrieved from [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). (2025, July). WOAH - Asia. Retrieved from [Link]

-

Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. (2024, April 5). PubMed Central. Retrieved from [Link]

-

Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. (n.d.). PubMed Central. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. (2021, March 31). ACS Publications. Retrieved from [Link]

-

Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives. (n.d.). PubMed. Retrieved from [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). PubMed. Retrieved from [Link]

- Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. (n.d.). Google Patents.

-

Synthesis, molecular modeling and evaluation of anticancer activities of some 1-substituted-4-phenyl piperazine derivatives. (2020). Macedonian Pharmaceutical Bulletin, 66(Suppl 1), 53-54. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of Some Piperazine Dithiocarbamate Derivatives. (2014, December). ResearchGate. Retrieved from [Link]

-

Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. (n.d.). MDPI. Retrieved from [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). ResearchGate. Retrieved from [Link]

-

SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (2009). CORE. Retrieved from [Link]

-

Synthesis of 1,2,3-triazole-piperazin-benzo[b][9][15]thiazine 1,1-dioxides. (2024, March 18). Nature. Retrieved from [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. Retrieved from [Link]

-

PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. (2023, November 1). International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). Retrieved from [Link]

-

Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[15]Oxazolo[4,5-D]Pyrimidines. (n.d.). Der Pharma Chemica. Retrieved from [Link]

Sources

- 1. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Buy 1-(methylsulfonyl)-4-[(3-nitrophenyl)sulfonyl]piperazine (EVT-6201615) [evitachem.com]

- 6. Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijbpas.com [ijbpas.com]

- 8. mdpi.com [mdpi.com]

- 9. Broth Microdilution | MI [microbiology.mlsascp.com]

- 10. benchchem.com [benchchem.com]

- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. rr-asia.woah.org [rr-asia.woah.org]

- 13. texaschildrens.org [texaschildrens.org]

- 14. atcc.org [atcc.org]

- 15. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

A Technical Guide to the Acetylcholine Receptor Antagonist Activity of 1-((2-Nitrophenyl)sulfonyl)piperazine

Abstract

The cholinergic system, modulated by acetylcholine (ACh), is a cornerstone of neural signaling, influencing processes from muscle contraction to cognition. Its receptors, broadly classified as nicotinic (nAChR) and muscarinic (mAChR), are critical targets for therapeutic intervention in a host of neurological and psychiatric disorders.[1] Arylsulfonylpiperazine scaffolds have emerged as a versatile chemical class for developing central nervous system (CNS) active agents. This technical guide provides an in-depth framework for the characterization of 1-((2-Nitrophenyl)sulfonyl)piperazine as a putative acetylcholine receptor antagonist. We delve into the scientific rationale behind a multi-step validation process, beginning with receptor binding affinity and progressing through functional antagonism and subtype selectivity. Detailed, field-proven protocols for radioligand binding assays, electrophysiology, and calcium flux assays are provided, explaining the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel compounds targeting the cholinergic system.

The Cholinergic System: A Primer on a Critical Drug Target

The profound influence of acetylcholine extends across both the central and peripheral nervous systems. Its actions are mediated by two distinct superfamilies of receptors, each with multiple subtypes, presenting a complex but opportunity-rich landscape for drug discovery.

-

Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors (GPCRs) comprising five subtypes (M1-M5). M1, M3, and M5 receptors primarily couple to Gq proteins, leading to intracellular calcium mobilization, while M2 and M4 receptors couple to Gi/o proteins to inhibit adenylyl cyclase.[2] Antagonists of these receptors are used to treat conditions ranging from overactive bladder and COPD to Parkinson's disease.[3][4][5]

-

Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels composed of five subunits.[6] Activation by ACh leads to a conformational change that opens an ion channel, causing an influx of cations like Na+ and Ca2+ and subsequent cell depolarization.[7] Dysregulation of nAChR activity is implicated in addiction, Alzheimer's disease, and epilepsy.[8]

The therapeutic utility of a cholinergic antagonist is defined by its potency and, crucially, its selectivity for a specific receptor subtype. Non-selective agents often carry a heavy burden of side effects due to their broad activity across the cholinergic system.[9] Therefore, a rigorous, multi-stage evaluation is essential to profile a novel compound like this compound.

The Arylsulfonylpiperazine Scaffold: Chemical Rationale

The arylsulfonylpiperazine core is a privileged scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties and ability to be chemically modified to target a wide range of receptors. Within the specific compound, this compound, two key moieties dictate its potential pharmacological activity.

-

The Sulfonylpiperazine Moiety: This group has been explored in the context of nAChR negative allosteric modulators, suggesting a predisposition for interaction with acetylcholine receptors.[8][10]

-

The 2-Nitrophenyl Group: The electron-withdrawing nature of the nitro group can significantly influence a molecule's electronic distribution and binding properties.[11] Furthermore, the nitro group is a versatile chemical handle; it can be readily reduced to an amine, providing a vector for creating libraries of analogs to explore structure-activity relationships (SAR).[12] The presence of the nitro group is known to enhance the therapeutic action of some drug classes, though it can also be associated with toxicity through metabolic reduction.[13]

The combination of these features makes this compound a compelling candidate for investigation as an AChR antagonist.

A Methodological Framework for Characterizing Antagonism

A logical, tiered approach is required to move from identifying a preliminary interaction to confirming a specific, functional antagonism. This process systematically validates the compound's affinity, potency, and mechanism of action.

Workflow for Antagonist Characterization

Caption: A tiered workflow for characterizing a novel receptor antagonist.

Step 1: Determining Binding Affinity with Radioligand Assays

Expertise & Experience: The first essential question is: does the compound physically interact with the target receptor? A competitive radioligand binding assay is the gold standard for quantifying this interaction.[14] It measures the ability of the unlabeled test compound (the "competitor") to displace a radiolabeled ligand with known affinity for the receptor. This provides the Inhibition Constant (Ki), a direct measure of binding affinity.

Trustworthiness: This protocol is self-validating through the inclusion of controls for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a saturating concentration of a known unlabeled ligand). Specific binding is calculated by subtracting non-specific from total binding.[7][15]

Protocol 1: Competitive Radioligand Binding Assay [1][16]

-

Membrane Preparation:

-

Harvest tissue (e.g., rat brain) or cultured cells expressing the target AChR subtype (e.g., CHO cells expressing human M1).[7]

-

Homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2).

-

Perform differential centrifugation to isolate the membrane fraction, which is rich in receptors.[7]

-

Resuspend the final membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).[16]

-

-

Assay Setup (96-well plate format):

-

Total Binding Wells: Add membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]N-methylscopolamine for mAChRs or [³H]epibatidine for nAChRs), and assay buffer.[15]

-

Non-specific Binding Wells: Add membrane preparation, radioligand, and a high concentration of a known non-radiolabeled antagonist (e.g., 10 µM atropine for mAChRs).[1]

-

Competition Wells: Add membrane preparation, radioligand, and serial dilutions of the test compound (this compound).

-

-

Incubation:

-

Incubate the plate (e.g., 60 minutes at 30°C) with gentle agitation to allow the binding reaction to reach equilibrium.[16]

-

-

Separation and Quantification:

-

Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand.[16]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]

-

Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percent specific binding against the log concentration of the test compound.

-

Use non-linear regression to fit the data to a one-site competition model to determine the IC50 value (the concentration that inhibits 50% of specific binding).[1]

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

-

Step 2: Assessing Functional Antagonism

Expertise & Experience: A high binding affinity (low Ki) does not guarantee functional activity. The compound could bind without preventing receptor activation. Therefore, the next critical step is to assess function. The choice of assay depends on the receptor class. For ligand-gated ion channels like nAChRs, electrophysiology is the most direct measure.[17] For GPCRs like mAChRs, measuring the downstream second messenger signal (e.g., calcium) is the standard approach.[2]

Trustworthiness: Automated patch-clamp electrophysiology allows for the direct measurement of ion channel function with high throughput.[18] By pre-incubating cells with the antagonist before applying a known agonist, we can directly quantify the inhibition of the agonist-induced current.

Protocol 2: Automated Electrophysiology for nAChR Antagonism [18]

-

Cell Preparation:

-

Assay Execution:

-

Cells are automatically plated and a giga-seal is formed.

-

Antagonist Application: Pre-incubate the cells for a set duration (e.g., 5 minutes) with varying concentrations of this compound.

-

Agonist Challenge: Apply a fixed concentration of an agonist (e.g., acetylcholine or nicotine) at its EC50 or EC80 to elicit an inward current.

-

Measurement: Record the peak current amplitude for each well.

-

-

Data Analysis:

-

Normalize the current response in the presence of the antagonist to the control response (agonist alone).

-

Plot the percent inhibition against the log concentration of the antagonist.

-

Fit the data with a sigmoidal dose-response curve to determine the IC50 value, representing the antagonist's potency.

-

Trustworthiness: Gq-coupled mAChRs (M1, M3, M5) signal through the release of intracellular calcium.[2] No-wash fluorescent calcium indicators provide a robust and high-throughput method to measure this functional response.[20] The protocol includes controls for baseline fluorescence and maximum calcium release (e.g., using ionomycin) to ensure data quality.[21]

Protocol 3: Calcium Flux Assay for mAChR Antagonism [22][23]

-

Cell Preparation:

-

Seed cells stably expressing the target mAChR (e.g., CHO-M1) into a 96- or 384-well plate.[20]

-

Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a commercial no-wash kit) according to the manufacturer's instructions. The dye loads into the cytoplasm.

-

-

Assay Execution (using a plate reader with an injector, e.g., FLIPR):

-

Measure the baseline fluorescence of each well.

-

Antagonist Application: Add varying concentrations of this compound to the wells and incubate.

-

Agonist Challenge: Inject a fixed concentration of an agonist (e.g., carbachol at its EC80) into the wells.[20]

-

Measurement: Immediately begin recording the change in fluorescence intensity over time. The agonist-induced calcium release will cause a sharp increase in fluorescence.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well after the agonist challenge.

-

Normalize the data, where 0% inhibition is the response to the agonist alone and 100% inhibition is the baseline fluorescence.

-

Plot the percent inhibition against the log concentration of the antagonist and fit the curve to determine the IC50 value.

-

Step 3: Determining the Mechanism of Antagonism with Schild Analysis

Expertise & Experience: After confirming functional antagonism, it's crucial to understand the mechanism. Is the antagonism competitive (antagonist and agonist compete for the same binding site) or non-competitive (antagonist binds to an allosteric site)? Schild regression is the classical pharmacological tool to answer this.[24][25] It involves measuring the shift in the agonist's dose-response curve caused by increasing concentrations of the antagonist.

Trustworthiness: A Schild plot provides a powerful diagnostic. For a simple, reversible competitive antagonist, the plot should be linear with a slope of unity (1.0).[25] Deviations from this can indicate non-competitive mechanisms, receptor heterogeneity, or experimental artifacts, making it a self-validating system.[26][27]

Protocol 4: Schild Regression Analysis

-

Generate Agonist Dose-Response Curves:

-

Using the appropriate functional assay (e.g., electrophysiology or calcium flux), generate a full dose-response curve for the agonist in the absence of the antagonist to determine its baseline EC50.

-

Repeat the agonist dose-response curve in the presence of several fixed concentrations of this compound. A competitive antagonist will cause a parallel rightward shift in the curve without depressing the maximum response.[27]

-

-

Calculate Dose Ratios:

-

For each concentration of the antagonist, calculate the dose ratio (DR). The DR is the EC50 of the agonist in the presence of the antagonist divided by the EC50 of the agonist in its absence.[28]

-

-

Construct the Schild Plot:

-

Plot log(DR - 1) on the y-axis versus the log of the molar concentration of the antagonist on the x-axis.[28]

-

-

Data Analysis:

-

Perform a linear regression on the plotted data.

-

Slope: If the slope is not significantly different from 1.0, the antagonism is consistent with a competitive mechanism.[25] A slope less than 1 may suggest non-competitive (allosteric) antagonism.[27]

-

x-intercept: The x-intercept of the regression line is the pA2 value. The pA2 is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. For a competitive antagonist, the pA2 is theoretically equal to the pKB (the negative log of the antagonist's equilibrium dissociation constant, Ki).[27][28]

-

Schild Analysis Principle

Caption: Logical flow of a Schild regression experiment.

Data Presentation and Structure-Activity Relationships (SAR)

Clear data presentation is paramount. Quantitative results from the preceding assays should be summarized for easy comparison.

Table 1: Hypothetical Pharmacological Profile of this compound

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) | Schild Slope | pA2 |

| Human M1 | 15.2 ± 1.8 | 45.7 ± 5.3 | 1.05 ± 0.08 | 7.8 |

| Human M2 | >10,000 | >10,000 | N/A | N/A |

| Human M3 | 250.6 ± 21.4 | 875.1 ± 98.2 | 0.98 ± 0.11 | 6.5 |

| Human α4β2 | 1,200 ± 150 | >10,000 | N/A | N/A |

| Human α7 | >10,000 | >10,000 | N/A | N/A |

| Data are presented as mean ± SEM and are for illustrative purposes. |

Structure-Activity Relationship (SAR) Insights: The arylsulfonylpiperazine scaffold allows for systematic chemical modification to probe the SAR.[8] The initial data on the parent compound provides a baseline. Subsequent work should focus on:

-

Modification of the Nitrophenyl Ring: Altering the position of the nitro group (e.g., to the 3- or 4-position) or replacing it with other electron-withdrawing or electron-donating groups can reveal its importance for binding affinity and selectivity.

-

Substitution on the Piperazine Ring: Adding substituents to the other nitrogen of the piperazine ring can explore new binding interactions and modulate pharmacokinetic properties.

Caption: Key modification points for SAR studies on the core scaffold.

Conclusion and Future Directions

This guide outlines a rigorous, multi-stage process for characterizing the acetylcholine receptor antagonist activity of this compound. By systematically determining binding affinity (Ki), functional potency (IC50), and mechanism of action (Schild analysis), a clear pharmacological profile can be established. Initial findings would then guide a focused SAR campaign to optimize potency and subtype selectivity. Promising lead compounds identified through this workflow would then be candidates for further preclinical evaluation, including in vivo animal models to assess efficacy in relevant disease states such as Parkinson's disease or dystonia, and ADME/Tox profiling to determine their drug-like properties.[9][29]

References

- Schild equ

- Application Notes and Protocols for Receptor Binding Studies Using Radiolabeled Acetylcholine Iodide - Benchchem.

- Application Notes and Protocols: Radioligand Binding Assay for N-methyl-anabasine at Nicotinic Acetylcholine Receptors - Benchchem.

- Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed.

- Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism.

- The Schild Equation Explained — Understanding Competitive Antagonism in Pharmacology.

- The Role of 2-Nitrophenyl Phenyl Sulfide in Bioactive Compound Synthesis.

- Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience.

- In vitro pharmacology: receptor antagonism.

- The Schild regression in the process of receptor classific

- High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes.

- M1 Human Acetylcholine (Muscarinic) GPCR Cell Based Antagonist Calcium Flux LeadHunter Assay - FR - Eurofins Discovery.

- A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC.

- Video: Cholinergic Antagonists: Therapeutic Uses - JoVE.

- Cholinergic Antagonists.

- Overview of electrophysiological characterization of neuronal nicotinic acetylcholine receptors - PubMed.

- A Comparative Guide to the Specificity of Acetylcholine for Muscarinic Receptor Subtypes - Benchchem.

- Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service.

- M1 Muscarinic Acetylcholine Receptor Assay - Innoprot.

- Radioligand Binding Assay | Gifford Bioscience.

- Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PubMed Central.

- Comparison of intracellular calcium assays for the endogenous...

- Muscarinic antagonist - Wikipedia.

- Muscarinic Receptor Agonists and Antagonists - PMC - PubMed Central - NIH.

- Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy | ACS Pharmacology & Transl

- Structure-activity relationship studies of sulfonylpiperazine analogues as novel negative allosteric modulators of human neuronal nicotinic receptors - PubMed.

- Structure-Activity Relationship Studies of Sulfonylpiperazine Analogues as Novel Negative Allosteric Modulators of Human Neuronal Nicotinic Receptors | Request PDF - ResearchG

- Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy | ACS Pharmacology & Transl

- Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors - PMC - NIH.

- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.

- The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 3. Video: Cholinergic Antagonists: Therapeutic Uses [jove.com]

- 4. Muscarinic antagonist - Wikipedia [en.wikipedia.org]

- 5. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Structure-activity relationship studies of sulfonylpiperazine analogues as novel negative allosteric modulators of human neuronal nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]